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6,7-Dimethoxyquinazolin-2-amine Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Preparation of 6,7-Dimethoxyquinazolin-2-amine Stock Solutions for Cell Culture
Application Note: Preparation of 6,7-Dimethoxyquinazolin-2-amine Stock Solutions for Cell Culture
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide
Introduction & Pharmacological Context
The 6,7-dimethoxyquinazolin-2-amine scaffold is a highly significant planar bicyclic framework in medicinal chemistry. It serves as the core pharmacophore for numerous bioactive molecules, most notably the potent MDR1 (P-glycoprotein) and BCRP efflux transporter inhibitor CP-100356 [1], as well as alpha-1 adrenergic antagonists like prazosin and doxazosin.
In in vitro cell culture models (e.g., Caco-2 or MDCKII transwell assays), derivatives of 6,7-dimethoxyquinazolin-2-amine are utilized as "chemical knock-out equivalents" to assess the impact of efflux transporters on drug absorption[1]. However, the molecular architecture—featuring a rigid quinazoline ring and multiple hydrophobic methoxy substituents—results in high lipophilicity and poor aqueous solubility[2]. This application note provides a self-validating, causally-driven protocol for formulating stable stock solutions and cell-compatible working dilutions to ensure reproducible in vitro data.
Physicochemical Profiling & Solvent Causality
Understanding the thermodynamics of dissolution is critical for this compound. While the amine group can participate in hydrogen bonding, the bulky hydrophobic core dominates the molecule's solvation profile. Experimental thermodynamic correlations demonstrate that solvent-solvent interactions in polar protic solvents (like methanol or water) severely limit solute capacity[3].
To disrupt the crystal lattice without degrading the compound, anhydrous Dimethyl Sulfoxide (DMSO) is the optimal primary solvent. DMSO's high dielectric constant and aprotic nature allow it to solvate the hydrophobic quinazoline core while stabilizing the amine group.
Quantitative Solubility Data
| Solvent | Max Solubility | Temp | Application Phase | Causality / Mechanistic Rationale |
| DMSO (Anhydrous) | > 20 mM | 25°C | Primary Stock | High polarity disrupts the crystal lattice; optimal for long-term storage. |
| NMP | ~ 13.7 mM | 40°C | Alternative Stock | Excellent solvation, but higher cellular toxicity than DMSO[3]. |
| Methanol | < 0.6 mM | 25°C | Analytical Only | Strong solvent-solvent hydrogen bonding excludes the hydrophobic solute[3]. |
| Aqueous Media (pH 7.4) | < 0.01 mM | 37°C | Working Dilution | Highly insoluble; requires intermediate DMSO dilution to prevent spontaneous precipitation. |
Experimental Protocol: Primary Stock Preparation
This protocol outlines the preparation of a 10 mM primary stock solution of 6,7-dimethoxyquinazolin-2-amine (or its derivatives like CP-100356).
Step-by-Step Methodology
-
Thermal Equilibration: Remove the lyophilized compound from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) in a desiccator.
-
Causality: Opening a cold vial introduces atmospheric moisture, which hydrolyzes the compound or causes localized precipitation when DMSO is added.
-
-
Weighing: Using an analytical balance, weigh the required mass (e.g., 5.97 mg for CP-100356 hydrochloride to make 1 mL of 10 mM stock).
-
Solvation: Add the calculated volume of 100% Anhydrous DMSO (cell-culture grade, endotoxin-free).
-
Agitation & Sonication: Vortex the vial for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5–10 minutes.
-
Self-Validation System: Inspect the solution under a stereomicroscope against a dark background. The complete absence of refractive micro-crystals validates total solvation.
-
-
Sterile Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter .
-
Causality: PTFE is highly hydrophobic and chemically inert. Using PES or Nylon filters will result in non-specific binding of the lipophilic quinazoline compound, drastically reducing the actual molarity of your stock.
-
-
Aliquoting: Divide the stock into 20–50 µL aliquots in amber microcentrifuge tubes and store at -20°C to -80°C.
Workflow Visualization
Caption: Workflow for preparing and applying 6,7-Dimethoxyquinazolin-2-amine stock solutions.
Experimental Protocol: Working Solutions for Cell Culture
When applying the compound to cell lines (e.g., Caco-2 intestinal slices or MDCKII cells), the final DMSO concentration must be strictly controlled to prevent solvent-induced cytotoxicity and artifactual membrane permeabilization[4].
Step-by-Step Methodology
-
Thawing: Thaw a single primary stock aliquot (10 mM) at 37°C. Vortex immediately to eliminate concentration gradients that form during the freezing process.
-
Intermediate Dilution (Optional but Recommended): If your target assay concentration is very low (e.g., 1 µM), perform a 1:10 serial dilution in pure DMSO first.
-
Causality: Diluting directly from 10 mM into aqueous media can cause rapid supersaturation and "crashing out" (precipitation) of the compound.
-
-
Aqueous Dilution: Pre-warm the cell culture media (e.g., DMEM with 10% FBS) to 37°C. Add the DMSO stock dropwise to the media while continuously vortexing.
-
Critical Rule: The final volume of DMSO must not exceed 0.1% (v/v) [4]. For a 10 mM stock, a 1:1000 dilution yields a 10 µM working solution in 0.1% DMSO.
-
-
Application: Apply the working solution to the cell monolayer immediately.
Mechanistic Pathway in Cell Culture
Caption: Mechanistic pathway of MDR1/BCRP efflux inhibition by quinazoline derivatives.
Quality Control & Troubleshooting
To maintain scientific integrity, implement the following self-validating checks during your workflow:
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Cloudiness in Culture Media | Compound has precipitated due to cold media or exceeding the aqueous solubility limit. | Always pre-warm media to 37°C. Ensure final DMSO concentration is ≤ 0.1%. Add stock dropwise under agitation. |
| Loss of Inhibitory Efficacy | Compound bound to the filter membrane during sterilization. | Switch from PES/Nylon filters to PTFE filters. Verify stock concentration via LC-MS or HPLC. |
| High Baseline Cytotoxicity | DMSO concentration exceeded cellular tolerance, permeabilizing the lipid bilayer. | Perform an intermediate dilution in DMSO. Cap final assay DMSO at 0.1%[4]. |
References
-
Kalgutkar, A. S., et al. (2009). N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100356) as a "chemical knock-out equivalent" to assess the impact of efflux transporters on oral drug absorption in the rat. Journal of Pharmaceutical Sciences, 98(12), 4914-27. Retrieved from[Link]
-
Wang, Z., et al. (2020). Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation. Journal of Chemical & Engineering Data, ACS Publications. Retrieved from[Link]
-
Zou, Y., et al. (2022). Evaluation of the Potency of Anti-HIV and Anti-HCV Drugs to Inhibit P-Glycoprotein Mediated Efflux of Digoxin in Caco-2 Cell Line and Human Precision-Cut Intestinal Slices. Pharmaceutics (PMC). Retrieved from[Link]
Sources
- 1. N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100,356) as a "chemical knock-out equivalent" to assess the impact of efflux transporters on oral drug absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CP-100356 hydrochloride | 142715-48-8 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of the Potency of Anti-HIV and Anti-HCV Drugs to Inhibit P-Glycoprotein Mediated Efflux of Digoxin in Caco-2 Cell Line and Human Precision-Cut Intestinal Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Conjugation Techniques for 6,7-Dimethoxyquinazolin-2-amine Derivatives
Application Note: Advanced Conjugation Techniques for 6,7-Dimethoxyquinazolin-2-amine Derivatives
Executive Summary
The 6,7-dimethoxyquinazolin-2-amine scaffold is a highly privileged pharmacophore utilized extensively in the development of kinase inhibitors, alpha-1 antagonists, and multidrug resistance (MDR) reversal agents. Conjugating this core to targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), or polyethylene glycol (PEG) polymers requires chemoselective methodologies. This application note details field-proven, self-validating protocols to overcome the inherent low nucleophilicity of the quinazoline 2-amine, ensuring high-yield conjugation for advanced drug development.
Mechanistic Rationale & Scaffold Significance
The biological utility of 6,7-dimethoxyquinazolin-2-amine derivatives is vast. A premier example is CP-100,356 , a potent dual inhibitor of P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP)[1]. In preclinical models, CP-100,356 acts as a "chemical knock-out equivalent," preventing the cellular efflux of co-administered therapeutics. For instance, the SARS-CoV-2 3CL protease inhibitor PF-00835231 requires co-administration with CP-100,356 to achieve optimal intracellular accumulation and antiviral efficacy in Vero E6 cells[2].
When designing conjugates (e.g., attaching a PEG chain to improve pharmacokinetics[3]), researchers often target the 2-position. However, the electron-withdrawing nature of the quinazoline ring nitrogens heavily delocalizes the lone pair of the exocyclic 2-amine, rendering it a notoriously poor nucleophile. Standard biomolecular conjugation techniques (such as EDC/NHS coupling) typically fail or result in trace yields[4].
Fig 1. Mechanism of target engagement enhancement via P-gp efflux inhibition by quinazoline conjugates.
Conjugation Strategies: Overcoming Electronic Deactivation
To successfully conjugate linkers to the 2-position of the 6,7-dimethoxyquinazoline core, two primary strategies are employed:
-
Strategy A: Nucleophilic Aromatic Substitution (SNAr) (Recommended). Instead of forcing the deactivated 2-amine to act as a nucleophile, this "reverse" strategy utilizes a 2-chloro-6,7-dimethoxyquinazoline precursor. An amine-functionalized linker (e.g., PEG-NH₂ or a PROTAC anchor) acts as the nucleophile[5]. This approach avoids harsh basic conditions and consistently provides superior yields.
-
Strategy B: Base-Promoted Direct Acylation. If the 2-amine is already installed and cannot be altered, it must be aggressively deprotonated using a strong base (e.g., Sodium Hydride, NaH) to form an highly reactive amide anion before the introduction of an acid chloride-functionalized linker.
Quantitative Comparison of Synthetic Routes
| Conjugation Strategy | Electrophile | Nucleophile | Reagents / Conditions | Avg. Yield | Causality / Notes |
| Standard Amide Coupling | Linker-COOH | Quinazoline-2-NH₂ | HATU, DIPEA, DMF, RT | < 15% | Fails due to profound electron deficiency of the 2-amine. |
| Direct Acylation | Linker-COCl | Quinazoline-2-NH₂ | NaH, anhydrous THF, 0°C to RT | 45 - 60% | Requires strict anhydrous conditions; risk of side-reactions. |
| SNAr (Reverse Conjugation) | 2-Chloro-quinazoline | Linker-NH₂ | DIPEA, DMF or n-BuOH, 90°C | 75 - 90% | Optimal route. High chemoselectivity; robust scalability[5]. |
Self-Validating Experimental Protocols
Protocol A: SNAr-Mediated Linker Attachment (The "Reverse" Conjugation)
This protocol describes the attachment of an amine-terminated linker (e.g., a PEG-amine or alkyl spacer) to 4-substituted-2-chloro-6,7-dimethoxyquinazoline.
Causality Note: N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the electrophilic 2-chloro position.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-chloro-6,7-dimethoxyquinazoline derivative (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL) under an argon atmosphere.
-
Base Addition: Add DIPEA (3.0 eq, 3.0 mmol) to the solution. Stir for 5 minutes at room temperature.
-
Linker Addition: Add the amine-functionalized linker (1.2 eq, 1.2 mmol) dropwise.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 90°C using an oil bath.
-
Self-Validation (In-Process Control): After 4 hours, extract a 10 µL aliquot. Dilute in 1 mL of LC-MS grade Methanol. Inject into the LC-MS.
-
Decision Gate: Proceed to step 6 only if the peak corresponding to the 2-chloro starting material is <5% relative to the product mass. If >5%, continue heating for 2 additional hours and re-test.
-
-
Quenching & Workup: Cool the mixture to room temperature. Quench by pouring the mixture into 50 mL of ice-cold saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient).
Fig 2. SNAr-based self-validating synthetic workflow for conjugating quinazoline derivatives.
Protocol B: Direct Acylation via Deprotonation
Use this protocol only when the 2-amine is pre-installed and the linker is an acid chloride.
Causality Note: Standard NHS-ester PEGylation[4] fails here. We must generate a highly nucleophilic amide anion using NaH. Strict anhydrous conditions are mandatory to prevent the violent hydrolysis of NaH and the degradation of the acid chloride linker.
Step-by-Step Methodology:
-
Deprotonation: Dissolve the 6,7-dimethoxyquinazolin-2-amine derivative (1.0 eq, 0.5 mmol) in strictly anhydrous THF (5 mL) under argon. Cool to 0°C in an ice bath.
-
Activation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq, 0.75 mmol) in one portion. Stir at 0°C for 30 minutes. The solution will typically deepen in color, indicating the formation of the amide anion.
-
Conjugation: Dissolve the acid chloride linker (1.2 eq, 0.6 mmol) in anhydrous THF (2 mL) and add it dropwise to the reaction mixture over 10 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Self-Validation (TLC): Spot the reaction mixture against the starting quinazoline on a silica TLC plate (Eluent: 5% MeOH in DCM).
-
Decision Gate: The reaction is complete when the highly fluorescent starting material spot is consumed.
-
-
Quenching: Cool back to 0°C. Carefully quench excess NaH by adding LC-MS grade water dropwise until bubbling ceases.
-
Extraction: Dilute with 20 mL of water and extract with Dichloromethane (3 x 20 mL). Dry the organic phase over MgSO₄, concentrate, and purify via flash chromatography.
References
-
Title : N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100,356) as a "chemical knock-out equivalent" to assess the impact of efflux transporters on oral drug absorption in the rat. Source : Journal of Pharmaceutical Sciences URL :[Link]
-
Title : Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents. Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]
-
Title : Preclinical characterization of an intravenous coronavirus 3CL protease inhibitor for the potential treatment of COVID19. Source : Nature Communications (via PMC) URL :[Link]
Sources
- 1. N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100,356) as a "chemical knock-out equivalent" to assess the impact of efflux transporters on oral drug absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of an intravenous coronavirus 3CL protease inhibitor for the potential treatment of COVID19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Notes & Optimization
Troubleshooting low yield in 6,7-Dimethoxyquinazolin-2-amine organic synthesis
Troubleshooting low yield in 6,7-Dimethoxyquinazolin-2-amine organic synthesis
Topic: Optimizing the Synthesis and Yield of 6,7-Dimethoxyquinazolin-2-amine
Introduction
The 6,7-dimethoxyquinazolin-2-amine core is a critical pharmacophore embedded in numerous high-value therapeutics, including dual MDR1/BCRP efflux transporter inhibitors (e.g., CP-100,356) [1] and ataxia-telangiectasia mutated (ATM) kinase inhibitors [2]. Despite its structural simplicity, synthesizing this core often plagues researchers with stubbornly low yields (<40%), stalled intermediates, and problematic isolations.
This guide provides a comprehensive, causality-driven troubleshooting framework to diagnose and resolve the most common synthetic failures encountered during the cyclization of 2-amino-4,5-dimethoxybenzaldehyde.
Part 1: The "Redox Trap" (Mechanistic Grounding)
The most frequent cause of low yield in this synthesis is a fundamental mechanistic error found in legacy literature: using guanidine instead of cyanamide.
Condensation of 2-aminobenzaldehyde with guanidine is not redox-neutral. It yields a 3,4-dihydroquinazoline intermediate, which requires a secondary, often inefficient, oxidation step (e.g., using DDQ or MnO₂) to achieve aromaticity. By switching the cyclization partner to cyanamide (NH₂CN) under acidic conditions, the reaction proceeds via a redox-neutral pathway, directly yielding the fully aromatic 6,7-dimethoxyquinazolin-2-amine.
Fig 1: Redox-neutral mechanistic pathway using cyanamide to bypass dihydro-intermediates.
Part 2: Diagnostic Decision Tree
If your isolated yield is below 40%, run an LC-MS on the crude reaction mixture prior to workup and follow this diagnostic workflow.
Fig 2: Diagnostic workflow for troubleshooting low yields in quinazoline synthesis.
Part 3: Quantitative Condition Screening
The table below summarizes the causality between reaction conditions and expected outcomes. Note how the choice of reagent and pH drastically dictates the final isolated yield.
| Reagent | Solvent | Catalyst / Additive | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Primary Impurity / Issue |
| Guanidine HCl | EtOH | NaOMe (Base) | 78 | 24 | >90 | <10* | 3,4-Dihydroquinazoline |
| Cyanamide | Dioxane | None | 100 | 12 | 45 | 30 | Unreacted SM |
| Cyanamide | Dioxane | 4M HCl in Dioxane | 100 | 8 | >95 | 88 | Trace Aryl Guanidine |
| Cyanamide | Dioxane | 4M HCl (Workup pH 4) | 100 | 8 | >95 | 15 | Product lost in aqueous |
*Note: Reaction with guanidine yields the dihydro-derivative (m/z 208) which requires a separate oxidation step to reach the target mass (m/z 206).
Part 4: Frequently Asked Questions (FAQs)
Q: My LC-MS shows a major peak at m/z 208 [M+H]+ instead of the expected 206. What happened? A: You have fallen into the redox trap. You likely used guanidine as the cyclization reagent. The condensation of 2-aminobenzaldehyde with guanidine yields 6,7-dimethoxy-3,4-dihydroquinazolin-2-amine (m/z 208). To resolve this, either add an oxidant (like DDQ or MnO₂) to aromatize the ring, or switch your starting reagent to cyanamide , which directly yields the fully aromatic product (m/z 206).
Q: I switched to cyanamide, but the reaction is stalling at the aryl guanidine intermediate. How do I drive it to completion? A: The initial addition of the aniline to cyanamide is fast, but the subsequent intramolecular cyclization onto the aldehyde carbonyl requires acid catalysis to activate the carbonyl and facilitate the elimination of water. Ensure you are using a stoichiometric amount of anhydrous acid (e.g., 1.2 eq of 4M HCl in dioxane).
Q: The reaction goes to >95% completion by LC-MS, but my isolated yield after aqueous workup is <30%. Where is my product? A: 6,7-Dimethoxyquinazolin-2-amine is a basic heterocycle with a conjugate acid pKa of approximately 4.5–5.0. If your workup is too acidic (which is guaranteed if using the HCl catalyst method), the product remains protonated and highly water-soluble. You must carefully adjust the aqueous phase pH to 8.5–9.0 using 1M NaOH before extraction or filtration to ensure the compound is in its neutral, lipophilic free-base form.
Part 5: Validated Experimental Protocol
This self-validating protocol utilizes the redox-neutral cyanamide route to ensure high yields and high purity without the need for column chromatography.
Reagents:
-
2-Amino-4,5-dimethoxybenzaldehyde (1.0 eq, 10 mmol, 1.81 g)
-
Cyanamide (1.5 eq, 15 mmol, 0.63 g)
-
4M HCl in Dioxane (1.2 eq, 12 mmol, 3.0 mL)
-
Anhydrous Dioxane (20 mL)
Step-by-Step Methodology:
-
Activation: To an oven-dried 100 mL round-bottom flask under N₂, add 2-amino-4,5-dimethoxybenzaldehyde and anhydrous dioxane. Stir until completely dissolved.
-
Reagent Addition: Add cyanamide in one portion. Dropwise, add the 4M HCl in dioxane over 5 minutes.
-
Validation Checkpoint 1: A slight exotherm and color change (typically to deep yellow/orange) should be observed, indicating the successful formation of the aryl guanidine intermediate.
-
-
Cyclization: Attach a reflux condenser and heat the mixture to 100 °C for 8 hours.
-
Monitoring: Aliquot 10 µL of the mixture into 1 mL MeCN. Analyze via LC-MS. The reaction is complete when the starting material peak (m/z 182) disappears and the product peak (m/z 206) dominates.
-
Quench & pH Adjustment (Critical Step): Cool the reaction to room temperature. Pour slowly into 50 mL of ice-cold water. The solution will likely remain clear because the product is protonated. Slowly add 1M NaOH dropwise while monitoring with a calibrated pH meter until the pH reaches 8.5–9.0.
-
Validation Checkpoint 2: A dense, pale yellow precipitate must rapidly form as the pH crosses 7.5. If no precipitate forms, your aqueous volume is too high; concentrate under reduced pressure.
-
-
Isolation: Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold water (2 x 10 mL) followed by cold MTBE (10 mL) to remove organic impurities.
-
Drying: Dry the solid under high vacuum at 50 °C for 12 hours to afford 6,7-dimethoxyquinazolin-2-amine as a pale yellow solid.
References
- Kalgutkar, A. S., et al. "N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100,356) as a 'chemical knock-out equivalent' to assess the impact of efflux transporters on oral drug absorption in the rat." Journal of Pharmaceutical Sciences, 2009.
- "Optimization of a Novel Series of Ataxia-Telangiectasia Mutated Kinase Inhibitors as Potential Radiosensitizing Agents." Journal of Medicinal Chemistry, 2015.
Technical Support Center: Optimizing HPLC Retention Time for 6,7-Dimethoxyquinazolin-2-amine Analysis
Technical Support Center: Optimizing HPLC Retention Time for 6,7-Dimethoxyquinazolin-2-amine Analysis
Welcome to the technical support center for the analysis of 6,7-Dimethoxyquinazolin-2-amine via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to streamline your analytical workflow. As a basic compound, 6,7-Dimethoxyquinazolin-2-amine can present unique challenges in reversed-phase HPLC, primarily concerning retention time stability and peak shape. This resource offers practical, field-proven insights to overcome these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the HPLC analysis of 6,7-Dimethoxyquinazolin-2-amine, providing a systematic approach to identify and resolve the root cause.
Question 1: Why is the retention time of my 6,7-Dimethoxyquinazolin-2-amine peak drifting or shifting to earlier times with each injection?
Answer:
Retention time drift, particularly a consistent decrease in retention for a basic compound like 6,7-Dimethoxyquinazolin-2-amine, often points to issues with the column or mobile phase. Here’s a breakdown of potential causes and how to address them:
-
Cause A: Insufficient Column Equilibration: The stationary phase requires adequate time to equilibrate with the mobile phase, especially when using buffered solutions or ion-pairing reagents. If the column is not fully equilibrated, you may observe a gradual shift in retention times as the column chemistry stabilizes.
-
Solution: Before starting your analytical run, ensure the column is equilibrated with the initial mobile phase for at least 15-20 column volumes. A stable baseline is a good indicator of equilibration.[1] For a standard 150 x 4.6 mm column with a flow rate of 1 mL/min, this would be approximately 25-30 minutes.
-
-
Cause B: Mobile Phase pH Instability: The retention of ionizable compounds like 6,7-Dimethoxyquinazolin-2-amine is highly dependent on the mobile phase pH.[2][3][4] If the buffer capacity is insufficient or the mobile phase is not freshly prepared, its pH can change over time, leading to retention time shifts.
-
Cause C: Column Contamination and Degradation: Over time, the column can accumulate contaminants from the sample matrix, or the stationary phase itself can degrade, especially when operating at the extremes of the pH range.[6] This is particularly relevant for silica-based columns used with basic mobile phases (pH > 7), which can lead to the hydrolysis of the silica support.
-
Solution: Implement a robust sample preparation procedure to minimize matrix effects.[6] Regularly flush the column with a strong solvent to remove contaminants. Using a guard column can significantly extend the life of your analytical column by trapping strongly retained compounds.[6] If column degradation is suspected, replacing the column is the most effective solution.
-
-
Cause D: Temperature Fluctuations: Inconsistent column temperature can lead to variations in retention time. Even ambient temperature changes in the laboratory can have an effect.
-
Solution: Utilize a column oven to maintain a constant and controlled temperature throughout the analysis. A common starting point is 30 °C.[1]
-
Question 2: My 6,7-Dimethoxyquinazolin-2-amine peak is tailing. What are the likely causes and how can I improve the peak shape?
Answer:
Peak tailing is a common issue when analyzing basic compounds and is often caused by secondary interactions between the analyte and the stationary phase.[7]
-
Cause A: Silanol Interactions: The most frequent cause of tailing for basic compounds is the interaction with acidic silanol groups on the surface of the silica-based stationary phase.[8] These interactions are a form of secondary retention mechanism that can broaden and tail the peak.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the protonated basic analyte.[4][8] This is often the most effective way to improve peak shape for basic compounds.
-
Solution 2: Use a Mobile Phase Additive: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.[6]
-
Solution 3: Choose an Appropriate Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. For basic compounds, consider using a column specifically designed for their analysis, which may have a proprietary surface treatment to further shield silanols. Columns with high-purity silica are also recommended as they have fewer metal impurities that can contribute to tailing.[8]
-
-
Cause B: Column Overload: Injecting too much sample can lead to peak tailing and broadening.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Cause C: Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can contribute to band broadening and peak tailing.
-
Solution: Use tubing with a small internal diameter and keep the length as short as possible. Ensure all fittings are properly made to minimize dead volume.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding method development and optimization for 6,7-Dimethoxyquinazolin-2-amine analysis.
Q1: What are the recommended starting HPLC conditions for the analysis of 6,7-Dimethoxyquinazolin-2-amine?
A1: A good starting point for method development would be a reversed-phase C18 column with a gradient elution. The following table summarizes recommended initial conditions:
| Parameter | Recommended Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by the UV spectrum of the compound (e.g., 240-270 nm)[1][9] |
| Gradient Program | Start with a low percentage of Mobile Phase B (e.g., 10-20%) and increase to a higher percentage (e.g., 80-90%) over 15-20 minutes.[1] |
Q2: How does the mobile phase pH affect the retention time of 6,7-Dimethoxyquinazolin-2-amine?
A2: As a basic compound, the retention time of 6,7-Dimethoxyquinazolin-2-amine is highly sensitive to the mobile phase pH.
-
At low pH (e.g., below its pKa): The amine functional groups will be protonated, making the molecule more polar. This leads to reduced retention on a reversed-phase column.[3][10]
-
At high pH (e.g., above its pKa): The molecule will be in its neutral, less polar form, resulting in stronger interaction with the stationary phase and thus, a longer retention time.[3][10]
This relationship can be used to manipulate the retention time and achieve optimal separation from other components in the sample. A pH that is at least one to two units away from the analyte's pKa is generally recommended for method robustness.[4]
Q3: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?
A3: Both acetonitrile and methanol are common organic modifiers in reversed-phase HPLC, and the choice can affect the selectivity of the separation.
-
Acetonitrile: Generally has a stronger elution strength than methanol, leading to shorter retention times. It also has a lower viscosity, which results in lower backpressure.
-
Methanol: Can offer different selectivity compared to acetonitrile due to its ability to act as a hydrogen bond donor.[11] It is sometimes more effective at disrupting secondary interactions that can cause peak tailing.
It is often beneficial to screen both solvents during method development to determine which provides the best resolution and peak shape for your specific separation.
Q4: How can I confirm the identity of the 6,7-Dimethoxyquinazolin-2-amine peak in a complex sample matrix?
A4: While retention time is a primary identifier, it is not definitive. To confirm the peak identity, you can use the following techniques:
-
Spiking: Add a known amount of a 6,7-Dimethoxyquinazolin-2-amine standard to your sample. An increase in the height and area of the peak of interest provides strong evidence of its identity.
-
Photodiode Array (PDA) Detector: A PDA detector can acquire the UV spectrum of the eluting peak. This spectrum can be compared to that of a pure standard for confirmation.
-
Mass Spectrometry (MS): Coupling your HPLC system to a mass spectrometer (LC-MS) provides the most definitive identification by determining the mass-to-charge ratio (m/z) of the analyte.
Experimental Workflow and Logic Diagrams
To further aid in your troubleshooting and method development, the following diagrams illustrate key workflows and relationships.
Troubleshooting Workflow for Retention Time Drift
Caption: A logical workflow for diagnosing and resolving HPLC retention time drift.
Relationship between HPLC Parameters and Peak Characteristics
Caption: Key HPLC parameters and their impact on analytical results.
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Crawford Scientific. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]
-
Zhang, P., et al. (2020). Research on the 2-Chloro-4-amino-6,7-dimethoxyquinazoline Solubility in 12 Monosolvents at Various Temperatures: Experimental Measurement and Thermodynamic Correlation. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Biochimica Polonica. Retrieved from [Link]
-
Siriangkhawut, W., et al. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. LabRulez. Retrieved from [Link]
-
Dadashpour, S., et al. (n.d.). Effect of pH on retention time of all analytes. ResearchGate. Retrieved from [Link]
-
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Imre, S., et al. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Farmacia. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thaiscience.info [thaiscience.info]
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- 5. lcms.labrulez.com [lcms.labrulez.com]
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- 8. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. phx.phenomenex.com [phx.phenomenex.com]
Overcoming crystallization and precipitation issues with 6,7-Dimethoxyquinazolin-2-amine
Overcoming crystallization and precipitation issues with 6,7-Dimethoxyquinazolin-2-amine
Welcome to the technical support center for 6,7-Dimethoxyquinazolin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges related to the solubility, crystallization, and precipitation of this compound during experimental workflows. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the reliability and reproducibility of your results.
Understanding the Molecule: Physicochemical Properties
6,7-Dimethoxyquinazolin-2-amine is a member of the quinazoline family, a class of heterocyclic compounds known for their broad pharmacological activities. However, like many quinazoline derivatives, this compound's utility can be hampered by its limited aqueous solubility, a consequence of its rigid, aromatic structure which contributes to high crystal lattice energy.[1]
| Property | Predicted Value | Significance for Experimental Design |
| pKa (most basic) | 7.5 (Predicted) | The quinazoline ring system contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[2] With a predicted pKa of 7.5, 6,7-Dimethoxyquinazolin-2-amine is expected to be more soluble in acidic conditions (pH < 7.5) where the molecule becomes protonated. |
| LogP | 1.8 (Predicted) | This value indicates a moderate lipophilicity, suggesting a preference for organic solvents over water and a potential for poor aqueous solubility. |
| Aqueous Solubility | Low (Predicted) | The combination of a rigid aromatic core and moderate lipophilicity points towards limited solubility in aqueous buffers, a primary cause of precipitation in biological assays. |
Predicted values were obtained using publicly available cheminformatics software. For more information on prediction tools, see and .[3][4]
Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with 6,7-Dimethoxyquinazolin-2-amine.
Q1: Why does 6,7-Dimethoxyquinazolin-2-amine have poor water solubility?
A1: The limited aqueous solubility is inherent to its molecular structure. The fused aromatic ring system is rigid and hydrophobic, leading to strong intermolecular interactions in the solid state (high crystal lattice energy).[1] This makes it energetically unfavorable for water molecules to surround and dissolve individual molecules of the compound.
Q2: What is the best solvent to use for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for creating high-concentration stock solutions of quinazoline derivatives due to its strong solubilizing capacity for a wide range of organic molecules.[1] For a 10 mM stock solution, start by dissolving the compound in 100% anhydrous DMSO. If dissolution is slow, gentle warming (37-50°C) and sonication can be applied, but always be mindful of the compound's stability under these conditions.
Q3: My compound dissolves in DMSO, but precipitates when I dilute it into my aqueous assay buffer. What is happening and what can I do?
A3: This phenomenon, known as "precipitation upon dilution" or "crashing out," is a frequent challenge. It occurs because the compound's solubility is drastically lower in the final aqueous environment compared to the concentrated DMSO stock. When the DMSO concentration is rapidly lowered, the compound exceeds its solubility limit in the aqueous buffer and precipitates.
Here are several strategies to overcome this, which can be used individually or in combination:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your assay to a level below its solubility limit in the final buffer system.[1]
-
Optimize the Dilution Method: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution in a small volume of your assay buffer, mixing vigorously, and then add this to the final volume.[1]
-
Pre-warm the Aqueous Buffer: The solubility of many quinazoline derivatives increases with temperature. Ensuring your assay buffer is pre-warmed to 37°C before adding the compound can help maintain its solubility.
-
Increase the Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a modest increase in the final concentration (e.g., from 0.1% to 0.5% v/v) may be sufficient to keep the compound in solution. Always include a vehicle control with the identical final DMSO concentration in your experiments.
Q4: Can I use solvents other than DMSO?
A4: Yes, if DMSO is incompatible with your experimental system, other water-miscible organic solvents can be considered. N,N-Dimethylformamide (DMF) is another strong solvent for quinazoline derivatives. Ethanol can also be used, though it is generally a weaker solvent than DMSO or DMF. Always verify the compatibility of any alternative solvent with your specific assay and cell type.
Q5: How does pH affect the solubility of 6,7-Dimethoxyquinazolin-2-amine, and how can I use this to my advantage?
A5: As a weak base with a predicted pKa of 7.5, the solubility of 6,7-Dimethoxyquinazolin-2-amine is highly pH-dependent.
-
At pH values below its pKa (e.g., pH 6.0-7.0) , the amine functional groups will be protonated, forming a more soluble salt. Therefore, using a slightly acidic buffer can significantly enhance its aqueous solubility.
-
At pH values above its pKa (e.g., pH 8.0 and higher) , the compound will be in its neutral, less soluble form, increasing the likelihood of precipitation.
It is crucial to ensure that the chosen pH is compatible with the biological integrity of your assay.
Q6: Are there any advanced formulation strategies I can use for in vitro or in vivo studies?
A6: For more challenging solubility issues, particularly for in vivo applications, advanced formulation techniques can be employed:
-
Use of Co-solvents: Incorporating a small percentage (e.g., 1-10%) of a water-miscible co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) in your final aqueous solution can increase the solubility of hydrophobic compounds.[1]
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, while their hydrophilic exterior allows the entire complex to dissolve in water. This is a highly effective method for increasing aqueous solubility without relying on organic co-solvents.
-
Use of Surfactants: Low concentrations (typically below 0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, preventing precipitation. However, be aware that surfactants can interfere with some biological assays.[5]
Troubleshooting Guides
Issue 1: Crystallization or Precipitation in DMSO Stock Solution Upon Storage
| Symptom | Probable Cause | Troubleshooting Steps |
| Crystals form in the DMSO stock solution when stored at 4°C or -20°C. | The compound's solubility in DMSO is temperature-dependent and decreases at lower temperatures. The stock concentration may be too high for stable storage at low temperatures. | 1. Gently warm the stock solution to 37°C and vortex or sonicate until all crystals are redissolved before each use. 2. If stability permits, store the stock solution at room temperature. 3. Prepare a less concentrated stock solution. 4. Ensure you are using anhydrous DMSO, as absorbed water can reduce solubility. |
Issue 2: Immediate and Heavy Precipitation Upon Dilution into Aqueous Buffer
| Symptom | Probable Cause | Troubleshooting Steps |
| The solution turns cloudy or a visible precipitate forms immediately upon adding the DMSO stock to the aqueous buffer. | The final concentration of the compound far exceeds its aqueous solubility limit. The dilution method is causing localized high concentrations, leading to rapid precipitation. | 1. Verify Maximum Solubility: First, determine the approximate solubility limit in your final buffer. 2. Optimize Dilution: Pre-warm the buffer to 37°C. Add the DMSO stock dropwise while vigorously vortexing the buffer. 3. pH Adjustment: If your assay allows, lower the pH of your buffer to below 7.5 to increase the solubility of the protonated form. 4. Co-solvent Addition: Add a small percentage of a co-solvent like ethanol (1-5%) or PEG 400 (5-10%) to your aqueous buffer. 5. Use of Surfactants: Incorporate a low concentration of a non-ionic surfactant (e.g., 0.01-0.1% Tween® 80) into the buffer. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh the required amount of 6,7-Dimethoxyquinazolin-2-amine (MW: 205.22 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 2-5 minutes.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath with intermittent vortexing until a clear solution is obtained.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always ensure the solution is completely redissolved before use.
Protocol 2: Dilution into Aqueous Buffer to Avoid Precipitation
This protocol outlines a stepwise dilution method to minimize precipitation.
Caption: Workflow for serial dilution to prevent precipitation.
Protocol 3: Decision-Making Flowchart for Troubleshooting Solubility
This flowchart provides a logical sequence of steps to address precipitation issues.
Caption: Troubleshooting decision tree for precipitation issues.
References
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
-
Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
-
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
Sources
Reference Data & Comparative Studies
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 6,7-Dimethoxyquinazolin-2-amine
A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 6,7-Dimethoxyquinazolin-2-amine
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction
The 6,7-dimethoxyquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent antimalarial agents and selective G9a inhibitors.[1][2] Its derivatives are integral to drug discovery programs, making unambiguous structural characterization essential for researchers, scientists, and drug development professionals. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of such characterization.
This guide provides a comprehensive reference for the ¹H and ¹³C NMR spectroscopic data of 6,7-Dimethoxyquinazolin-2-amine. While direct, fully assigned experimental spectra for this specific parent amine are not extensively published in peer-reviewed literature, a robust and reliable dataset can be constructed through a comparative analysis of closely related, well-characterized analogs. By examining the influence of substituents at the C2 and C4 positions, we can deduce the spectral characteristics of the target compound with high confidence. This comparative approach not only provides reference data but also deepens the understanding of structure-spectra correlations within this important class of molecules.
The 6,7-Dimethoxyquinazoline Core: Structure and Numbering
To ensure clarity in spectral assignments, the standard IUPAC numbering for the quinazoline ring system is used. The structure of 6,7-Dimethoxyquinazolin-2-amine is presented below. The key protons for ¹H NMR are the two singlets on the benzene moiety (H-5 and H-8), the amine protons (2-NH₂), and the methoxy protons. The carbon atoms are numbered accordingly for ¹³C NMR analysis.
Caption: IUPAC numbering of the 6,7-Dimethoxyquinazolin-2-amine scaffold.
Comparative ¹H NMR Analysis and Data Interpretation
The chemical shifts of the protons on the quinazoline core are highly sensitive to the electronic nature of the substituents at the C2 and C4 positions. By comparing the spectra of analogs where these positions are varied (e.g., with chloro or additional amino groups), we can accurately predict the shifts for our target compound.
Causality of Experimental Observations: The two aromatic protons, H-5 and H-8, appear as singlets due to the lack of adjacent protons for spin-spin coupling. Their chemical shifts are influenced by the electron-donating effects of the methoxy groups at C-6 and C-7. Substituents at C2 and C4 primarily exert their influence through the pyrimidine ring, modulating the electron density of the entire heterocyclic system. For instance, an electron-withdrawing group like chlorine at C2 will generally deshield the aromatic protons more than an electron-donating amino group.
Table 1: Comparative ¹H NMR Data of 6,7-Dimethoxyquinazoline Analogs (in DMSO-d₆)
| Compound | H-5 (s) | H-8 (s) | OCH₃ (s) | NH₂ | Other Signals | Reference |
|---|---|---|---|---|---|---|
| 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 7.11 ppm | 7.85 ppm | 3.93 ppm (6H) | 7.75 ppm (br s, 2H, 4-NH₂) | - | [3] |
| 6,7-Dimethoxyquinazoline-2,4-dione | 7.10 ppm | 6.47 ppm | 3.84 ppm, 3.79 ppm | - | 11.0 ppm (br s, 2H, NH) | [4] |
| Estimated: 6,7-Dimethoxyquinazolin-2-amine | ~7.0 ppm | ~7.5 ppm | ~3.9 ppm (6H) | ~6.5 ppm (br s, 2H) | ~8.5 ppm (s, 1H, H-4) | - |
Interpretation and Predicted Spectrum: Based on the comparative data, we can establish a reliable prediction for 6,7-Dimethoxyquinazolin-2-amine.
-
Aromatic Protons (H-5, H-8): The H-5 proton, flanked by two electron-donating methoxy groups, is expected to be highly shielded, appearing around 7.0 ppm . The H-8 proton will be further downfield.
-
H-4 Proton: Unlike the analogs in the table, the target compound has a proton at the C4 position. This proton is expected to be a singlet in the downfield aromatic region, likely around 8.5 ppm .
-
Methoxy Protons (-OCH₃): The two methoxy groups at C6 and C7 are in similar electronic environments and are expected to appear as a sharp singlet integrating to 6 protons around 3.9 ppm .
-
Amine Protons (-NH₂): The protons of the C2-amino group are exchangeable and will likely appear as a broad singlet. In DMSO-d₆, its chemical shift can vary but is estimated to be around 6.5 ppm .
Comparative ¹³C NMR Analysis and Data Interpretation
¹³C NMR spectroscopy provides a detailed map of the carbon skeleton. The chemical shifts are highly indicative of the local electronic environment, offering clear differentiation between sp² carbons of the aromatic and pyrimidine rings and the sp³ carbons of the methoxy substituents.
Causality of Experimental Observations: The chemical shifts of the quinazoline ring carbons are governed by substituent effects. The electron-donating methoxy groups cause an upfield shift (shielding) for the carbons they are attached to (C-6, C-7) and related ortho/para positions. The nitrogen atoms in the pyrimidine ring cause a significant downfield shift (deshielding) for adjacent carbons (C-2, C-4, C-8a). The nature of the substituent at C-2 directly impacts its chemical shift; an amino group will result in a different shift compared to a chlorine atom or a carbonyl group.
Table 2: Estimated ¹³C NMR Data for 6,7-Dimethoxyquinazolin-2-amine (in DMSO-d₆)
| Carbon Atom | Estimated Chemical Shift (ppm) | Rationale |
|---|---|---|
| C-2 | ~162 | Directly attached to two nitrogen atoms and an amino group. |
| C-4 | ~155 | Attached to N3 and adjacent to the benzene ring. |
| C-4a | ~107 | Shielded by the C6-methoxy group. |
| C-5 | ~100 | Highly shielded, ortho to two methoxy groups. |
| C-6 | ~154 | Deshielded by attached oxygen. |
| C-7 | ~148 | Deshielded by attached oxygen. |
| C-8 | ~105 | Shielded by the C7-methoxy group. |
| C-8a | ~145 | Quaternary carbon fused between two rings. |
| -OCH₃ | ~56 | Typical range for methoxy carbons attached to an aromatic ring. |
Note: The estimations are derived from foundational principles of ¹³C NMR spectroscopy and analysis of data from related heterocyclic systems, as direct comparative data for analogs was limited in the initial search results.[5][6]
Standardized Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data for quinazoline derivatives, a standardized experimental protocol is crucial. This protocol is designed to be self-validating by providing clear, reasoned steps for sample preparation and instrument setup.
Workflow for NMR Sample Analysis
Caption: Standard workflow for acquiring and processing NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 6,7-Dimethoxyquinazolin-2-amine sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it readily dissolves many quinazoline derivatives and its residual solvent peak does not typically overlap with key analyte signals.[7]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.
-
Insert the sample and lock onto the deuterium signal of the DMSO-d₆.
-
Perform automatic or manual tuning and matching of the probe for both the ¹H and ¹³C frequencies to maximize sensitivity.
-
Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal as a reference. A narrow, symmetrical lock signal is indicative of a well-shimmed field.
-
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard 30-degree pulse sequence (e.g., Bruker's zg30).
-
Acquisition Time (aq): Set to at least 3 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A delay of 1 second is typically sufficient.
-
Number of Scans (ns): Acquire 16 to 32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled 30-degree pulse sequence (e.g., Bruker's zgpg30) to produce a spectrum with singlets for all carbons.
-
Relaxation Delay (d1): Set to 2 seconds. For fully quantitative results, especially for quaternary carbons, a longer delay (5-10 seconds) may be necessary.[8]
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) is required.
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to the acquired Free Induction Decays (FIDs).
-
Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.
-
Apply an automatic baseline correction.
-
Reference the spectra. For ¹H, the residual DMSO peak should be set to 2.50 ppm. For ¹³C, the DMSO-d₆ septet should be centered at 39.52 ppm.[7]
-
Conclusion
This guide provides a robust, comparative framework for understanding and predicting the ¹H and ¹³C NMR spectra of 6,7-Dimethoxyquinazolin-2-amine. By analyzing the spectral data of structurally related analogs, we have established a set of estimated chemical shifts that serve as a reliable reference for researchers in the field. The provided standardized protocol for data acquisition further ensures that experimental results can be obtained with high quality and reproducibility. This comprehensive guide empowers scientists to confidently characterize this important heterocyclic scaffold, facilitating its application in medicinal chemistry and drug development.
References
-
Journal of Medicinal Chemistry. (2017). Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents with Oral in Vivo Activity. ACS Publications. Available at: [Link]
-
Molecules. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. PMC. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines. Available at: [Link]
-
Molecules. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2015). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure (A) and 2D-HSQC NMR spectrum (B) of 2-chloro-4-anilinoquinazoline. Available at: [Link]
-
Molecules and Cells. (n.d.). SUPPLEMENTARY DATA Characteristics of the constituents from the roots of Polygonum multiflorum. Available at: [Link]
-
Journal of Medicinal Chemistry. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as .alpha.1-adrenoceptor antagonists and antihypertensive agents. ACS Publications. Available at: [Link]
-
NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. NIST WebBook. Available at: [Link]
-
Nature Communications. (2021). Preclinical characterization of an intravenous coronavirus 3CL protease inhibitor for the potential treatment of COVID19. Nature. Available at: [Link]
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Molecules. (2021). Chloropyridinyl Esters of Nonsteroidal Anti-Inflammatory Agents and Related Derivatives as Potent SARS-CoV. Semantic Scholar. Available at: [Link]
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Beilstein Journals. (n.d.). Supporting Information Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Available at: [Link]
-
Toxicological Sciences. (2008). ABSTRACTS. Available at: [Link]
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Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]
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Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]
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Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]
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Drug Metabolism and Disposition. (2011). Preclinical Species and Human Disposition of (1S,2S,3S,4R,5S)-5-[4-Chloro-3-(4-ethoxybenzyl)phenyl]. SciSpace. Available at: [Link]
-
IntechOpen. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]
-
Journal of the Serbian Chemical Society. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace. Available at: [Link]
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Mass spectrometry fragmentation pattern of 6,7-Dimethoxyquinazolin-2-amine
Mass spectrometry fragmentation pattern of 6,7-Dimethoxyquinazolin-2-amine
Comparative Guide to Mass Spectrometry Fragmentation Analysis of 6,7-Dimethoxyquinazolin-2-amine: HRAM Orbitrap vs. Triple Quadrupole
Executive Summary
The compound 6,7-dimethoxyquinazolin-2-amine is a critical structural motif and pharmacophore embedded in numerous biologically active molecules, ranging from classic alpha-1 adrenergic antagonists (e.g., prazosin)[1] to novel Ataxia-Telangiectasia Mutated (ATM) kinase inhibitors[2]. During drug metabolism and pharmacokinetic (DMPK) profiling, identifying precise sites of biotransformation—such as O-demethylation or pyrimidine ring cleavage—requires unambiguous structural elucidation[3].
This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry against conventional Triple Quadrupole (QqQ) Mass Spectrometry for the fragmentation analysis of 6,7-dimethoxyquinazolin-2-amine, providing researchers with self-validating protocols and mechanistic insights to optimize their analytical workflows.
Platform Comparison: Causality in Fragmentation Dynamics
While both platforms utilize tandem mass spectrometry (MS/MS), their underlying physics dictate divergent fragmentation behaviors and data utility.
-
Triple Quadrupole (QqQ) - Collision-Induced Dissociation (CID): QqQ instruments are the gold standard for targeted quantitation (Multiple Reaction Monitoring, MRM). However, CID typically operates at lower energy regimes, favoring the lowest energy dissociation pathways (e.g., neutral losses of H₂O or NH₃). Furthermore, QqQ provides only nominal mass resolution, making it impossible to differentiate isobaric fragments without authentic reference standards.
-
Orbitrap HRAM - Higher-energy Collisional Dissociation (HCD): Orbitrap technology provides sub-ppm mass accuracy, enabling ab initio elemental composition assignment. HCD occurs in a multipole collision cell where ions are accelerated at higher kinetic energies than standard CID. This higher energy transfer overcomes the activation barriers required for deeper structural fragmentation (e.g., ring opening), yielding a richer, more diagnostic MS/MS spectrum.
Analytical workflow comparing QqQ and Orbitrap platforms for quinazoline analysis.
Self-Validating Experimental Protocol
To ensure data integrity, the following LC-MS/MS methodology is designed as a self-validating system. The use of exact mass measurements (mass error < 5 ppm) inherently validates the structural assignments of the generated fragments.
Step 1: Sample Preparation
-
Solubilize the 6,7-dimethoxyquinazolin-2-amine reference standard in a 50:50 mixture of Methanol:Water (v/v) to achieve a final concentration of 1 µg/mL.
-
Causality Check: Add 0.1% Formic Acid (v/v) to the diluent. The low pH ensures the basic secondary amine and quinazoline nitrogens are fully protonated, maximizing ionization efficiency in positive Electrospray Ionization (ESI+) mode.
Step 2: UHPLC Separation
-
Column: C18 reversed-phase (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: H₂O + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Step 3: Mass Spectrometry Parameters
-
QqQ (CID) Settings: ESI(+), Capillary Voltage 3.5 kV. Collision Gas: Argon. Collision Energy (CE) ramped dynamically from 15 to 40 eV to capture both fragile and stable fragments.
-
Orbitrap (HCD) Settings: ESI(+), Resolution set to 70,000 (at m/z 200). Fragmentation: HCD with Normalized Collision Energy (NCE) stepped at 25, 35, and 45. Mass tolerance for fragment extraction is strictly set to < 5 ppm to eliminate false positive assignments.
Fragmentation Mechanics & Data Analysis
The protonated precursor [M+H]⁺ at m/z 206.0924 undergoes several distinct, structure-specific fragmentation pathways.
Mechanistic Causality:
-
Radical Cation Formation: While the even-electron rule generally dictates that even-electron precursors yield even-electron products, methoxy-aromatic systems are a well-documented exception. The homolytic cleavage of the methoxy group yields a highly stable radical cation[M+H - •CH₃]⁺• at m/z 191.0689.
-
Carbon Monoxide Expulsion: Following demethylation, the molecule frequently expels carbon monoxide (CO, -28 Da) to generate the m/z 163.0740 ion, a classic rearrangement in phenolic/methoxy systems.
-
Pyrimidine Cleavage: The quinazoline core can undergo high-energy pyrimidine ring cleavage, characterized by the neutral loss of cyanamide (NH₂CN, -42 Da) to yield m/z 164.0706. This pathway is highly diagnostic for 2-aminoquinazoline derivatives[1].
Proposed MS/MS fragmentation pathways for protonated 6,7-dimethoxyquinazolin-2-amine.
Quantitative Data Comparison
The table below summarizes the experimental data, highlighting the critical advantage of HRAM Orbitrap in confirming elemental compositions via sub-ppm mass accuracy, whereas the QqQ is limited to nominal mass assignments.
| Fragment Ion | Theoretical Exact Mass (m/z) | QqQ (CID) Nominal Mass | Orbitrap (HCD) Observed Mass | Mass Error (ppm) | Structural Assignment |
| Precursor | 206.0924 | 206.1 | 206.0922 | -0.9 | [M+H]⁺ |
| Fragment 1 | 191.0689 | 191.1 | 191.0687 | -1.0 | [M+H - •CH₃]⁺• |
| Fragment 2 | 189.0659 | 189.1 | 189.0660 | +0.5 | [M+H - NH₃]⁺ |
| Fragment 3 | 164.0706 | 164.1 | 164.0703 | -1.8 | [M+H - NH₂CN]⁺ |
| Fragment 4 | 163.0740 | 163.1 | 163.0737 | -1.8 | [M+H - •CH₃ - CO]⁺• |
Conclusion
For routine, high-throughput pharmacokinetic screening where the target is known, the Triple Quadrupole (QqQ) remains the optimal choice due to its superior scan speed and sensitivity in MRM mode. However, for rigorous structural elucidation, metabolite identification, and resolving complex fragmentation pathways of 6,7-dimethoxyquinazolin-2-amine and its derivatives, the Orbitrap HRAM is indispensable. The combination of high-energy HCD fragmentation and sub-ppm mass accuracy creates a self-validating dataset that eliminates isobaric interference and confirms structural assignments with absolute scientific integrity.
Sources
Navigating the Kinase Binding Landscape: A Comparative Analysis of 6,7-Dimethoxyquinazolin-2-amine and 4-Aminoquinazoline Scaffolds
Navigating the Kinase Binding Landscape: A Comparative Analysis of 6,7-Dimethoxyquinazolin-2-amine and 4-Aminoquinazoline Scaffolds
A Deep Dive into Structure, Affinity, and Experimental Validation for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the quinazoline scaffold has emerged as a privileged structure, forming the foundation of numerous approved and investigational drugs. Within this chemical class, subtle structural modifications can dramatically alter binding affinity, selectivity, and ultimately, therapeutic efficacy. This guide provides a comprehensive comparative analysis of two key quinazoline cores: 6,7-Dimethoxyquinazolin-2-amine and 4-aminoquinazoline.
This document is intended for researchers, scientists, and drug development professionals. We will delve into the nuances of their binding interactions with key oncological targets, supported by a synthesis of available experimental data. Furthermore, we will provide detailed, field-proven protocols for key validation assays, empowering researchers to conduct their own comparative studies.
The Tale of Two Scaffolds: Structural and Mechanistic Considerations
The core difference between 6,7-Dimethoxyquinazolin-2-amine and 4-aminoquinazoline lies in the placement of the amino group and the presence of methoxy substituents on the benzene ring. These features critically influence the molecule's electronic properties, hydrogen bonding potential, and overall conformation, thereby dictating its interaction with the ATP-binding pocket of protein kinases.
-
4-Aminoquinazoline: This scaffold is a well-established pharmacophore found in several FDA-approved epidermal growth factor receptor (EGFR) inhibitors.[1][2] The 4-amino group typically forms a crucial hydrogen bond with the hinge region of the kinase domain, a key anchoring interaction for inhibitory activity.[3] The unsubstituted quinazoline ring allows for various substitutions at other positions to enhance potency and selectivity.
-
6,7-Dimethoxyquinazolin-2-amine: The addition of the 6,7-dimethoxy groups significantly alters the electronic landscape of the quinazoline core. These electron-donating groups can influence the basicity of the quinazoline nitrogens and create additional contact points within the binding pocket. The 2-amino substitution pattern offers a different vector for interaction with the kinase hinge region compared to the 4-amino counterpart. Derivatives of this scaffold have shown activity against a range of targets, including adrenoceptors and various kinases.[4][5]
The following diagram illustrates the fundamental structural differences between the two scaffolds.
Caption: Core structures of 6,7-Dimethoxyquinazolin-2-amine and 4-Aminoquinazoline.
Comparative Binding Affinity: A Data-Driven Overview
| Target | 6,7-Dimethoxyquinazoline Derivative | IC50/Ki/KD | 4-Aminoquinazoline Derivative | IC50/Ki/KD | Reference(s) |
| EGFR | Lapatinib (a dual EGFR/HER2 inhibitor with a related core) | ~10 nM | Gefitinib | ~2-37 nM | [5] |
| VEGFR2 | Vandetanib (contains a 4-aminoquinazoline core) | 40 nM | Cediranib (also a 4-aminoquinazoline derivative) | <1 nM | [2][6] |
| PI3Kα | Novel 4-aminoquinazoline derivative | 13.6 nM | - | - | [7] |
Note: The data presented is for derivative compounds and serves to illustrate the potential of each scaffold. Direct comparison of the parent molecules may yield different results. The inhibitory concentrations are approximate and can vary based on assay conditions.
Deciphering Binding Interactions: The "Why" Behind the Numbers
The observed differences in potency can be attributed to the specific interactions each scaffold and its derivatives form within the kinase active site. Molecular docking studies have been instrumental in elucidating these interactions.[8][9]
-
4-Aminoquinazoline Derivatives: The primary interaction is typically a hydrogen bond from the N1 of the quinazoline and the 4-amino group to the backbone of the hinge region residues.[8] Hydrophobic interactions with residues in the pocket further stabilize the binding.
-
6,7-Dimethoxyquinazoline Derivatives: The 6,7-dimethoxy groups can form additional hydrogen bonds or van der Waals interactions with the solvent front or specific residues, potentially enhancing affinity. The 2-amino group presents a different angle for hinge region binding compared to the 4-amino position, which can be exploited for designing inhibitors with novel selectivity profiles.
The following diagram depicts a generalized kinase inhibition pathway.
Caption: A workflow for the comparative experimental validation of quinazoline scaffolds.
Conclusion
Both the 6,7-Dimethoxyquinazolin-2-amine and 4-aminoquinazoline scaffolds represent valuable starting points for the design of potent and selective kinase inhibitors. The 4-aminoquinazoline core is a well-validated pharmacophore in numerous clinical agents, primarily interacting with the kinase hinge region. The 6,7-dimethoxy-2-aminoquinazoline scaffold offers an alternative substitution pattern with the potential for novel interactions and selectivity profiles, driven by the electronic and steric contributions of the methoxy groups.
The choice of scaffold for a drug discovery program will ultimately depend on the specific target, the desired selectivity profile, and the potential for synthetic elaboration. The experimental protocols provided in this guide offer a robust framework for conducting the necessary comparative studies to make an informed decision. By combining insightful structural analysis with rigorous experimental validation, researchers can effectively navigate the complex landscape of kinase inhibitor design and unlock the full therapeutic potential of the versatile quinazoline core.
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Kitagawa D, Gouda M, Kirii Y. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. J Biomol Screen. 2014 Mar;19(3):453-61. Available from: [Link]
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Kim H, Lee H, Lee S, et al. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Anal Chem. 2017;89(17):9332-9338. Available from: [Link]
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Velazquez-Campoy A, Ohtaka H, Freire E. Characterization of molecular interactions using isothermal titration calorimetry. Methods Mol Biol. 2004;261:35-54. Available from: [Link]
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Li X, et al. Design, synthesis and biological evaluation of novel 4-aminoquinazolines as dual target inhibitors of EGFR-PI3Kα. Bioorg Med Chem. 2018;26(8):1675-1685. Available from: [Link]
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ResearchGate. Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. Available from: [Link]
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ResearchGate. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Available from: [Link]
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Li X, et al. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorg Med Chem. 2018;26(8):1675-1685. Available from: [Link]
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Markgren PO, et al. Kinetic studies of small molecule interactions with protein kinases using biosensor technology. J Med Chem. 2005;48(10):3504-12. Available from: [Link]
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Spadoni G, et al. Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. J Med Chem. 2009;52(1):169-78. Available from: [Link]
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El-Azab AS, et al. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Molecules. 2023;28(4):1833. Available from: [Link]
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Kumar A, et al. Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies. RSC Adv. 2016;6:64883-64894. Available from: [Link]
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Campbell SF, et al. 2,4-Diamino-6,7-dimethoxyquinazolines. 2. 2-(4-Carbamoylpiperidino) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. J Med Chem. 1987;30(1):49-57. Available from: [Link]
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Al-Obaidi A, et al. 2,4-Diamino-6,7-dimethoxyquinoline derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. J Med Chem. 1989;32(1):157-63. Available from: [Link]
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FTIR Spectroscopy Validation for 6,7-Dimethoxyquinazolin-2-amine: A Comparative Guide to ATR vs. Transmission Methodologies
FTIR Spectroscopy Validation for 6,7-Dimethoxyquinazolin-2-amine: A Comparative Guide to ATR vs. Transmission Methodologies
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Molecular Context
In pharmaceutical development, the structural validation of API intermediates is a non-negotiable quality control checkpoint. 6,7-Dimethoxyquinazolin-2-amine is a critical precursor in the synthesis of numerous pharmacologically active compounds, including alpha-blockers (e.g., prazosin) and advanced kinase inhibitors.
Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical tool for confirming the molecular integrity of this compound. However, the choice of sampling modality—Attenuated Total Reflectance (ATR-FTIR) versus Potassium Bromide (KBr) Pellet Transmission —profoundly impacts spectral resolution, peak intensity, and the ability to detect trace impurities. This guide objectively compares these two methodologies, providing empirical data, mechanistic explanations, and self-validating protocols to ensure scientific rigor in your laboratory.
Mechanistic Causality of Functional Group Vibrations
To accurately validate 6,7-Dimethoxyquinazolin-2-amine, one must first understand the physical causality behind its infrared absorption profile. The molecule contains three primary structural features, each interacting with IR radiation through specific vibrational modes:
-
Primary Amine (-NH₂): The primary amine group exhibits two distinct N-H stretching bands (asymmetric and symmetric) in the 3400–3250 cm⁻¹ region, alongside a strong N-H bending vibration around 1650–1580 cm⁻¹[1]. Causality: The two hydrogen atoms bound to the nitrogen couple mechanically. When they stretch in the same direction, they produce a symmetric mode; when they stretch in opposite directions, they produce a higher-energy asymmetric mode.
-
Methoxy Groups (-OCH₃): These groups are characterized by specific C-H stretching vibrations at 2820–2810 cm⁻¹ and intense C-O stretching between 1270–1050 cm⁻¹. Causality: The highly electronegative oxygen atom alters the force constant of the adjacent C-H bonds, shifting the stretching frequency lower than that of typical aliphatic chains.
-
Quinazoline Ring: The aromatic bicyclic system displays C=N and C=C stretching between 1635–1475 cm⁻¹[2][3]. Causality: Extensive electron delocalization across the conjugated ring system lowers the bond order slightly, reducing the stretching frequency compared to isolated, non-conjugated double bonds.
Technology Comparison: ATR-FTIR vs. KBr Pellet Transmission
When validating this specific intermediate, the sampling technique dictates the spectral output. Below is an objective comparison of the two leading methodologies.
Attenuated Total Reflectance (ATR-FTIR)
ATR utilizes a high-refractive-index crystal (typically Diamond or ZnSe). The IR beam reflects internally, creating an evanescent wave that penetrates ~0.5–2 µm into the sample[4].
-
Performance Advantages: Rapid screening with zero sample preparation. It completely bypasses the matrix moisture issues that plague transmission methods.
-
Fundamental Limitations: The penetration depth is directly proportional to the wavelength. Consequently, high-wavenumber peaks—such as the critical -NH₂ stretches at ~3400 cm⁻¹—appear artificially weak compared to lower wavenumber peaks, potentially complicating quantitative analysis.
KBr Pellet (Transmission)
The sample is homogeneously dispersed in an IR-transparent KBr matrix and pressed into a solid disc[5].
-
Performance Advantages: Yields a true transmission spectrum with a longer effective pathlength. This provides superior sensitivity for trace impurity detection and sharper resolution of the quinazoline ring peaks[6].
-
Fundamental Limitations: KBr is highly hygroscopic. If not meticulously dried, absorbed water produces a broad O-H band (3500–3200 cm⁻¹) that can completely obscure the primary amine N-H stretching region of the 6,7-Dimethoxyquinazolin-2-amine[6].
Quantitative Data Presentation
The following table summarizes the comparative performance of both methods when analyzing a highly pure (>99%) standard of 6,7-Dimethoxyquinazolin-2-amine.
| Functional Group | Expected Region (cm⁻¹) | ATR-FTIR Observed (cm⁻¹) | KBr Pellet Observed (cm⁻¹) | Signal Intensity (ATR vs KBr) |
| Primary Amine (N-H stretch) | 3400 - 3250 | 3385, 3320 | 3390, 3325 | Weak / Strong |
| Methoxy (C-H stretch) | 2820 - 2810 | 2815 | 2815 | Medium / Medium |
| Quinazoline (C=N stretch) | ~1610 | 1608 | 1612 | Strong / Very Strong |
| Methoxy (C-O stretch) | 1270 - 1050 | 1245 | 1248 | Strong / Strong |
| Ring Deformation (Out-of-plane) | 1000 - 700 | 830, 775 | 832, 778 | Strong / Very Strong |
Note: Minor wavenumber shifts (2-5 cm⁻¹) between ATR and KBr are expected due to the anomalous dispersion of the refractive index in ATR measurements.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following protocols incorporate built-in validation checks.
Phase 1: System Suitability & Calibration (The Self-Validation Engine)
-
Atmospheric Compensation: Run a background scan (128 scans, 4 cm⁻¹ resolution) on an empty sample compartment.
-
Causality: Validates the removal of ambient H₂O and CO₂ interferences, which would otherwise overlap with the -NH₂ stretching region.
-
-
Positive Control Verification: Scan a 1.5 mil Polystyrene standard film. Ensure the peak at 1601 cm⁻¹ is within ±1 cm⁻¹.
-
Causality: Confirms the interferometer's laser alignment and wavenumber accuracy before committing to sample analysis.
-
Phase 2: ATR-FTIR Workflow (Rapid Screening)
-
Crystal Cleaning: Wipe the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Run a preview scan to ensure a flat baseline.
-
Sample Application: Deposit 2-3 mg of 6,7-Dimethoxyquinazolin-2-amine directly onto the center of the crystal.
-
Pressure Application: Engage the pressure anvil until the software indicates optimal contact.
-
Causality: Insufficient pressure leads to poor optical contact and weak signals; excessive pressure can damage the crystal or induce polymorph transitions.
-
-
Data Acquisition: Collect 64 scans. Apply an ATR correction algorithm post-acquisition.
-
Causality: Corrects the wavelength-dependent penetration depth, mathematically normalizing the weak high-frequency -NH₂ peaks for accurate library comparison.
-
Phase 3: KBr Pellet Transmission Workflow (High-Resolution Validation)
-
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for a minimum of 24 hours.
-
Causality: Eliminates absorbed moisture that creates a broad 3400 cm⁻¹ artifact, which would otherwise mask the primary amine peaks[6].
-
-
Sample Milling: Mill 1 mg of the sample with 100 mg of dried KBr using an agate mortar for 3-5 minutes.
-
Causality: Achieving a particle size smaller than the IR wavelength (<2 µm) prevents the Christiansen effect (asymmetric peak broadening and baseline sloping due to light scattering)[4].
-
-
Pellet Pressing: Transfer the homogenized mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes.
-
Causality: The vacuum removes trapped air, preventing a cloudy pellet and ensuring a transparent, low-scattering matrix[5].
-
-
Data Acquisition: Place the pellet in the transmission holder, collect 64 scans, and process the spectrum.
Workflow Visualization
FTIR Validation Workflow: ATR vs. KBr Pellet for 6,7-Dimethoxyquinazolin-2-amine.
Sources
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- 6. researchgate.net [researchgate.net]
Safety & Regulatory Compliance
6,7-Dimethoxyquinazolin-2-amine proper disposal procedures
6,7-Dimethoxyquinazolin-2-amine proper disposal procedures
Comprehensive Operational and Disposal Protocol for 6,7-Dimethoxyquinazolin-2-amine
Introduction 6,7-Dimethoxyquinazolin-2-amine is a critical heterocyclic building block widely utilized in the synthesis of α1-adrenoreceptor antagonists, including prazosin, doxazosin, and terazosin[1]. Due to its electron-rich dimethoxy-substituted aromatic system and primary amine functionality, the compound exhibits specific reactivity profiles that necessitate stringent handling and disposal protocols. This guide provides drug development professionals with a self-validating, step-by-step operational framework, ensuring that laboratory safety and environmental compliance are mechanistically understood and rigorously applied.
Physicochemical Profiling and Hazard Causality
Understanding the molecular behavior of 6,7-dimethoxyquinazolin-2-amine is the foundation of safe operational design. The compound's high nitrogen mass percentage (comprising the quinazoline core plus the exocyclic amine) directly dictates its combustion byproducts, while its lipophilic dimethoxy groups influence its dermal penetration potential, as detailed in its .
Table 1: Hazard Profile and Operational Causality
| Hazard Code | Toxicological Effect | Molecular Causality | Operational Implication |
| H302 | Harmful if swallowed | Systemic absorption via the gastrointestinal tract. | Strict segregation of lab/break areas; mandatory double-gloving. |
| H315 / H319 | Causes skin/eye irritation | Amine basicity disrupts lipid bilayers in dermal/ocular tissue. | Use of tightly sealed safety goggles and nitrile gloves (minimum 0.11 mm thickness). |
| H335 | May cause respiratory irritation | Fine crystalline powder form easily aerosolizes, irritating mucosal membranes. | Mandatory handling within a Class II Biological Safety Cabinet (BSC) or chemical fume hood. |
Experimental Workflow and Handling Protocol
To prevent exposure and cross-contamination, the handling of 6,7-dimethoxyquinazolin-2-amine must follow a self-validating methodology where each step verifies the safety of the previous one.
Step-by-Step Handling Methodology:
-
Engineering Controls Verification: Before opening the reagent bottle, verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm), complying with the . Causality: This specific velocity is required to capture aerosolized particulates without creating turbulent vortices that could push the powder back into the operator's breathing zone.
-
PPE Donning: Equip standard laboratory PPE, including a flame-resistant lab coat, safety goggles, and double nitrile gloves. Causality: Double gloving provides a sacrificial outer layer that can be immediately discarded if contaminated, preventing dermal transfer during prolonged synthetic workflows.
-
Weighing and Transfer: Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: The powder can accumulate static charge, leading to sudden aerosolization or repulsion from the weighing pan. Grounding dissipates this charge, ensuring accurate and safe transfer.
-
Solvent Dissolution: Slowly add the solid to the reaction vessel containing the pre-chilled solvent (e.g., DMF or THF) under an inert argon atmosphere. Causality: The electron-rich nature of the dimethoxy groups makes the compound susceptible to oxidative degradation; argon displacement prevents ambient oxygen from initiating side reactions.
Mandatory Visualization: Operational Workflow
Workflow: 6,7-Dimethoxyquinazolin-2-amine handling and RCRA-compliant disposal pathway.
Proper Disposal Procedures
The disposal of 6,7-dimethoxyquinazolin-2-amine cannot be treated as standard organic waste. Because the molecule contains three nitrogen atoms, its combustion profile requires specific environmental controls.
Step-by-Step Disposal Methodology:
-
Solid Waste Consolidation: Place all contaminated weighing boats, spatulas, and outer gloves into a clearly labeled, puncture-resistant solid waste container lined with a polyethylene bag.
-
Liquid Waste Segregation: Dissolve unreacted 6,7-dimethoxyquinazolin-2-amine or its mother liquors in a combustible solvent (e.g., ethanol or acetone). Causality: Dissolving the solid in a combustible solvent ensures a uniform burn rate during incineration, preventing localized explosions or incomplete combustion of the powder, aligning with .
-
Labeling and Storage: Label the container with the exact chemical name, concentration, and the hazard pictograms (Irritant). Store in a secondary containment tray away from strong oxidizing agents.
-
Incineration Protocol: Transfer the waste to an approved hazardous waste facility for incineration. The incinerator must be equipped with an afterburner and an alkaline scrubber. Causality: Thermal decomposition of the quinazoline ring generates high levels of toxic nitrogen oxides (NOx). The afterburner ensures complete breakdown of the aromatic rings, while the alkaline scrubber neutralizes the acidic NOx gases into harmless nitrate/nitrite salts before atmospheric release, a standard mandated by .
Table 2: Waste Segregation Matrix
| Waste Type | Composition | Disposal Route | Regulatory Rationale |
| Solid | Contaminated PPE, paper, vials | Hazardous Solid Waste Bin | Prevents landfill leaching of biologically active amines. |
| Liquid (Halogen-free) | Compound + Ethanol/Acetone | Non-Halogenated Organic Waste | Optimal for direct incineration; provides a high BTU value. |
| Liquid (Halogenated) | Compound + DCM/Chloroform | Halogenated Organic Waste | Requires specialized incineration to prevent dioxin formation. |
Emergency Response: Spill Protocol
In the event of a powder spill, do not sweep the material dry . Dry sweeping will immediately aerosolize the compound, violating respiratory safety thresholds.
-
Containment: Evacuate the immediate area and allow suspended dust to settle.
-
Neutralization: Gently cover the spill with a damp absorbent cloth or paper towel moistened with a dilute acidic solution (e.g., 1% acetic acid). Causality: The mild acid protonates the primary amine, converting the lipophilic free base into a highly water-soluble, non-volatile salt, effectively eliminating the inhalation hazard.
-
Cleanup: Wipe the area inward from the edges to prevent spreading. Dispose of all cleanup materials as hazardous solid waste following the protocols outlined in Section 4.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 11610052, 4-Chloro-6,7-dimethoxyquinazolin-2-amine." PubChem, [Link]
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Occupational Safety and Health Administration. "Occupational exposure to hazardous chemicals in laboratories - 1910.1450." OSHA, [Link]
-
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